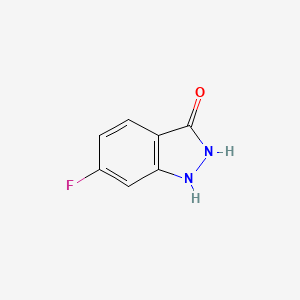

6-Fluoro-1H-indazol-3(2H)-one

Descripción general

Descripción

El inhibidor de DAAO-1 es un compuesto diseñado para inhibir la actividad de la D-aminoácido oxidasa (DAAO), una enzima que cataliza la desaminación oxidativa de los D-aminoácidos para producir α-cetoácidos, amoníaco y peróxido de hidrógeno . Esta enzima está involucrada en la regulación de los niveles de D-serina en el cerebro, que es un coagonista del receptor N-metil-D-aspartato (NMDA) . La inhibición de DAAO tiene aplicaciones terapéuticas potenciales, particularmente en el tratamiento de trastornos neuropsiquiátricos como la esquizofrenia .

Métodos De Preparación

La síntesis del inhibidor de DAAO-1 implica varios pasos, incluida la preparación de compuestos intermedios y la reacción de acoplamiento final. Una ruta sintética común implica el uso de derivados de 4-hidroxipiridazin-3(2H)-ona . Las condiciones de reacción suelen incluir el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores como el paladio sobre carbono (Pd/C) en condiciones de hidrogenación . Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para aumentar el rendimiento y la pureza.

Análisis De Reacciones Químicas

El inhibidor de DAAO-1 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. El compuesto puede ser oxidado por DAAO para producir α-cetoácidos y peróxido de hidrógeno . Los reactivos comunes utilizados en estas reacciones incluyen oxígeno molecular (O2) y dinucleótido de flavina y adenina (FAD) como cofactor . Los principales productos formados a partir de estas reacciones son α-cetoácidos y amoníaco .

Aplicaciones Científicas De Investigación

El inhibidor de DAAO-1 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar los mecanismos de inhibición enzimática y el papel de DAAO en las vías metabólicas . En biología, se utiliza para investigar la regulación de los niveles de D-serina y su impacto en la función del receptor NMDA . En medicina, el inhibidor de DAAO-1 se está explorando como un posible agente terapéutico para el tratamiento de la esquizofrenia y otros trastornos neuropsiquiátricos . En la industria, puede utilizarse en la producción de D-serina y otros compuestos relacionados .

Mecanismo De Acción

El mecanismo de acción del inhibidor de DAAO-1 implica la inhibición de la actividad de DAAO, lo que lleva a un aumento de los niveles de D-serina en el cerebro . La D-serina actúa como coagonista del receptor NMDA, mejorando su función y potencialmente aliviando los síntomas de los trastornos neuropsiquiátricos . Los objetivos moleculares del inhibidor de DAAO-1 incluyen el sitio activo de DAAO, donde se une e impide que la enzima catalice la desaminación oxidativa de los D-aminoácidos .

Comparación Con Compuestos Similares

El inhibidor de DAAO-1 se puede comparar con otros compuestos similares como el benzoato de sodio y el luvadaxistat (TAK-831) . El benzoato de sodio es un simple inhibidor de DAAO que ha demostrado mejorar la función cognitiva en pacientes con esquizofrenia . El luvadaxistat es un inhibidor más potente y selectivo que ha mostrado promesa en ensayos clínicos . El inhibidor de DAAO-1 es único en su afinidad de unión específica y su potencial para aplicaciones terapéuticas en trastornos neuropsiquiátricos .

Actividad Biológica

6-Fluoro-1H-indazol-3(2H)-one is a fluorinated derivative of indazole, characterized by a fluorine atom at the 6-position and a keto group at the 3-position of the indazole ring. Its molecular formula is with a molecular weight of approximately 152.13 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Biological Activities Documented

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : Compounds with indazole scaffolds have been studied for their ability to inhibit cancer cell proliferation. Although specific data on this compound is scarce, its structural analogs have shown promise in targeting kinases involved in cancer progression .

- Enzyme Inhibition : The compound's potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways, has been suggested based on its structural similarities to known inhibitors .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Fluoro-1H-indazole | 0.98 | Lacks the keto group at position 3 |

| 3-Fluoro-1H-indazole | 0.97 | Fluorine at position 3 instead of position 6 |

| 5-Fluoro-1H-indazole | 0.97 | Fluorine at position 5 |

| 4-Methyl-1H-indazole | 0.94 | Methyl group substitution |

| 7-Fluoro-1H-indazole | 0.92 | Fluorine at position 7 |

These compounds differ primarily in their substitution patterns on the indazole ring, which can significantly influence their biological activity and chemical reactivity.

Case Study: Anticancer Properties

In a study investigating the anticancer properties of indazole derivatives, compounds similar to this compound were found to exhibit potent inhibition against various cancer cell lines. For instance, one study demonstrated that a related indazole compound inhibited the growth of A549 lung cancer cells with an IC50 value in the low micromolar range . This suggests that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.

Case Study: Enzyme Inhibition

Another investigation focused on enzyme inhibitors derived from indazole structures found that modifications at specific positions significantly impacted binding affinity and selectivity towards targets such as carbonic anhydrase and acetylcholinesterase . Although direct studies on this compound are lacking, these findings imply that this compound may also exhibit similar inhibitory effects depending on its interaction with target enzymes.

Propiedades

IUPAC Name |

6-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPHAHZMJXVUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646275 | |

| Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862274-39-3 | |

| Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-indazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.